molecular formula C24H25BrN2O3S B302773 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Katalognummer B302773
Molekulargewicht: 501.4 g/mol
InChI-Schlüssel: OVHFUMJDKLPZKW-POLMPROESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BTE-C-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. BTE-C-1 belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Wirkmechanismus

The exact mechanism of action of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anti-diabetic effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one are thought to be due to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one inhibits cell proliferation and induces cell death in cancer cells. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. In animal studies, 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to reduce tumor growth and improve insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-tumor activity against a wide range of cancer cell lines. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and anti-diabetic effects, making it a promising therapeutic agent for a variety of diseases. However, one limitation of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research is the development of more water-soluble derivatives of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one that can be more easily administered in vivo. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-diabetic effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. Additionally, studies are needed to evaluate the safety and efficacy of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one in animal models and in clinical trials.

Synthesemethoden

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, cyclohexylamine, and phenyl isothiocyanate. These materials are mixed together in the presence of a base such as triethylamine and heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent anti-tumor activity against a wide range of cancer cell lines including breast, lung, colon, and prostate cancer cells. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Eigenschaften

Produktname

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molekularformel

C24H25BrN2O3S

Molekulargewicht

501.4 g/mol

IUPAC-Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H25BrN2O3S/c1-2-30-20-14-16(13-19(25)22(20)28)15-21-23(29)27(18-11-7-4-8-12-18)24(31-21)26-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,18,28H,2,4,7-8,11-12H2,1H3/b21-15-,26-24?

InChI-Schlüssel

OVHFUMJDKLPZKW-POLMPROESA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.